Fmoc-D-Trp-OH

Descripción general

Descripción

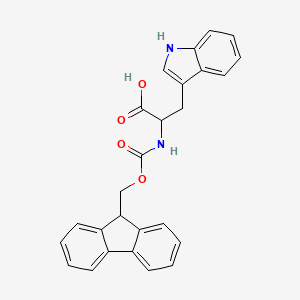

Fmoc-D-Trp-OH is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The compound also contains an indole ring, which is a structural motif found in many biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Trp-OH typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Coupling Reaction: The protected amino acid is then coupled with an indole derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the processes are carried out in controlled environments to ensure product purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-D-Trp-OH undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amino group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Reduced amino acid derivatives.

Substitution: Substituted amino acid derivatives.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-D-Trp-OH is primarily employed in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during the synthesis process, facilitating the incorporation of tryptophan into peptides.

Key Benefits:

- Enhanced Stability : The Fmoc group provides increased stability to the amino acid during synthesis.

- Improved Solubility : It enhances the solubility of peptides in organic solvents, aiding purification processes.

Case Study:

A study demonstrated that incorporating this compound into peptide sequences resulted in peptides with improved yield and purity compared to those synthesized without it. This was attributed to the effective protection-deprotection strategy enabled by the Fmoc group, allowing for more efficient coupling reactions .

Supramolecular Chemistry

This compound plays a significant role in the self-assembly of supramolecular structures. Its aromatic side chain promotes π-π stacking interactions, which are crucial for forming nanostructures.

Self-Assembly Mechanism:

- Nanofiber Formation : When co-assembled with other Fmoc-protected amino acids such as Fmoc-Tyr-OH or Fmoc-Phe-OH, this compound can induce structural transformations from nanofibers to nanoparticles.

- Driving Forces : The self-assembly is driven by hydrogen bonding and hydrophobic interactions, leading to diverse applications in drug delivery systems and tissue engineering .

Data Table: Self-Assembly Characteristics

| Compound Pair | Assembly Type | Size Range | Observed Properties |

|---|---|---|---|

| This compound + Fmoc-Tyr-OH | Nanoparticles | 200-300 nm | High stability in aqueous solutions |

| This compound + Fmoc-Phe-OH | Nanofibers | 5 μm | Suitable for hydrogel formation |

Drug Delivery Systems

The unique properties of this compound enable its use in developing drug delivery systems. Its ability to form stable nanoparticles enhances the encapsulation of therapeutic agents.

Application Insights:

- Carrier Systems : The nanoparticles formed from co-assembly with other amino acids can serve as carriers for anticancer drugs, improving their solubility and bioavailability.

- Controlled Release : The structural properties allow for controlled release mechanisms, essential for targeted therapies .

Case Study:

Research indicated that drug-loaded nanoparticles composed of this compound exhibited sustained release profiles over extended periods, demonstrating their potential as effective drug delivery vehicles .

Material Science

In material science, this compound contributes to the development of novel biomaterials with applications in tissue engineering and regenerative medicine.

Properties Utilized:

- Hydrogel Formation : The ability of this compound to form hydrogels makes it suitable for scaffolding applications in tissue engineering.

- Biocompatibility : Its biocompatible nature allows for integration into biological systems without adverse effects.

Data Table: Material Properties

| Property | Value | Application Area |

|---|---|---|

| Hydrogel Formation | Yes | Tissue Engineering |

| Biocompatibility | High | Regenerative Medicine |

Mecanismo De Acción

The mechanism of action of Fmoc-D-Trp-OH involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, influencing biological processes. The Fmoc group serves as a protecting group during peptide synthesis, preventing unwanted reactions at the amino group.

Comparación Con Compuestos Similares

Similar Compounds

2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-3-phenylpropanoic acid: Contains a phenyl group instead of an indole ring.

2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyphenyl group.

Uniqueness

Fmoc-D-Trp-OH is unique due to the presence of both the Fmoc protecting group and the indole ring. This combination makes it particularly useful in peptide synthesis and biological research, as it can be selectively deprotected and modified.

Actividad Biológica

Fmoc-D-Trp-OH (Fluorenylmethyloxycarbonyl-D-Tryptophan) is a derivative of tryptophan that has garnered significant attention in biochemical research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its role in drug development, self-assembly properties, and potential therapeutic applications.

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino acid tryptophan. This modification enhances the stability and solubility of the compound, making it suitable for various biochemical applications. The molecular formula is , and it has a molecular weight of approximately 530.58 g/mol.

1. Melanocortin Receptor Interaction

Research has demonstrated that this compound can influence melanocortin receptor activity, which is crucial in regulating various physiological functions such as appetite and energy homeostasis. In a study evaluating cyclic peptides, it was found that substituting tryptophan with D-Tryptophan (as in this compound) significantly improved binding affinity to the human melanocortin-4 receptor (hMC4R), achieving an IC50 value of 0.7 nM . This suggests that this compound may serve as a valuable scaffold for developing drugs targeting metabolic disorders.

2. Self-Assembly Properties

This compound exhibits notable self-assembly behavior when mixed with other Fmoc-protected amino acids. In co-assembly studies, it was shown to drive the formation of spherical nanoparticles when combined with Fmoc-Tyr-OH and Fmoc-Phe-OH. The hydrophobic nature of this compound influences the size and stability of these nanoparticles, which are crucial for drug delivery systems . The critical aggregation concentration (CAC) for this compound was determined to be significantly lower than that of other amino acids, indicating its strong propensity to form aggregates in solution .

3. Cytotoxicity and Therapeutic Potential

Recent studies have explored the cytotoxic effects of peptides containing this compound against various cancer cell lines. For instance, prenylated derivatives of tryptophan have shown promising results in reducing tumor growth by approximately 30% in neuroendocrine cancer models . This highlights the potential of this compound as a building block for developing anti-cancer agents.

Data Table: Biological Activities of this compound

Case Study 1: Melanotropin Analog Development

In a study focused on developing melanotropin analogs, researchers synthesized peptides incorporating this compound. These analogs exhibited enhanced binding affinities compared to their non-modified counterparts, suggesting that D-Tryptophan's stereochemistry plays a critical role in receptor interaction dynamics .

Case Study 2: Nanoparticle Formation

A collaborative study demonstrated that varying the ratio of this compound in co-assembled structures led to significant changes in nanoparticle size and morphology. This study utilized transmission electron microscopy (TEM) to visualize structural transformations, confirming that even small amounts of this compound could trigger substantial changes in assembly behavior .

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHMWKZOLAAOTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30875541 | |

| Record name | FMOC-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144701-22-4, 35737-15-6 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144701-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035737156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003170845 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.